2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxyimino group attached to a benzoic acid moiety, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
The synthesis of 2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid typically involves the following steps:
Formylation: The initial step involves the formylation of a suitable precursor, such as 2,5-dimethylphenyl, to introduce a formyl group.
Oximation: The formylated intermediate is then subjected to oximation, where hydroxylamine is used to convert the formyl group into a hydroxyimino group.
Chemical Reactions Analysis
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amino group.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid involves its interaction with molecular targets and pathways. The hydroxyimino group is known to form stable complexes with metal ions, which is crucial for its anticorrosive properties. Additionally, the compound’s ability to undergo redox reactions plays a significant role in its biological activities .
Comparison with Similar Compounds
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid can be compared with other similar compounds, such as:
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: This compound also contains a hydroxyimino group and is used as a rust converter.
2-[(Hydroxyimino)methyl]-1,3-dimethylimidazolium iodide: This compound features a hydroxyimino group attached to an imidazole ring, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[(E)-C-(2,5-dimethylphenyl)-N-hydroxycarbonimidoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)15(17-20)12-5-3-4-6-13(12)16(18)19/h3-9,20H,1-2H3,(H,18,19)/b17-15- |
InChI Key |
JWVXKZIVZSJCAH-ICFOKQHNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C(=N\O)/C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=NO)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.